molecular formula C11H15NO3 B12953493 (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid

(R)-3-Amino-2-(4-methoxybenzyl)propanoic acid

Cat. No.: B12953493
M. Wt: 209.24 g/mol
InChI Key: DFKAWZDMKJDTFC-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-2-(4-methoxybenzyl)propanoic acid is an organic compound that features an amino group, a methoxybenzyl group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(4-methoxybenzyl)propanoic acid typically involves the protection of functional groups to prevent unwanted reactions. One common method includes the protection of the carboxyl group using 4-methoxybenzyl chloride in the presence of triethylamine . This method is particularly effective with glycine derivatives, which can be further used in the synthesis of more complex peptides .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar protective group strategies. The use of boronic esters as protective groups has been explored for their mild reaction conditions and high functional group tolerance .

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(4-methoxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, the compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active products . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m1/s1

InChI Key

DFKAWZDMKJDTFC-SECBINFHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H](CN)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)CC(CN)C(=O)O

Origin of Product

United States

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